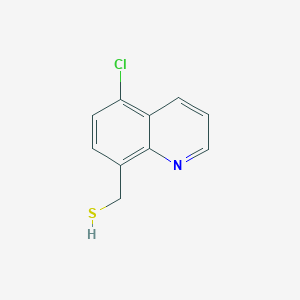
(5-Chloroquinolin-8-YL)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloroquinolin-8-YL)methanethiol is a chemical compound with the molecular formula C10H8ClNS and a molecular weight of 209.70 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloroquinolin-8-YL)methanethiol typically involves the reaction of 5-chloroquinoline with methanethiol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methanethiol, which then reacts with the 5-chloroquinoline to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloroquinolin-8-YL)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form different quinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield sulfonic acid derivatives, while substitution reactions could yield various quinoline derivatives .
Applications De Recherche Scientifique
(5-Chloroquinolin-8-YL)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as an anti-HIV agent due to its ability to inhibit HIV integrase.
Industry: It can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (5-Chloroquinolin-8-YL)methanethiol involves its interaction with specific molecular targets. For example, in its role as an anti-HIV agent, it inhibits the HIV integrase enzyme, which is essential for the replication of the virus . The compound may also interact with other molecular pathways, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-8-quinolinol: A similar compound with a hydroxyl group instead of a thiol group.
5,7-Dichloro-8-quinolinol: Another derivative with two chlorine atoms and a hydroxyl group.
8-Hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group.
Uniqueness
(5-Chloroquinolin-8-YL)methanethiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C10H8ClNS |
|---|---|
Poids moléculaire |
209.70 g/mol |
Nom IUPAC |
(5-chloroquinolin-8-yl)methanethiol |
InChI |
InChI=1S/C10H8ClNS/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2 |
Clé InChI |
TUARVPRZMCTMJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)CS)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


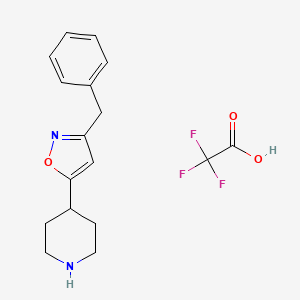
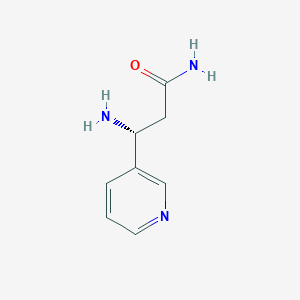
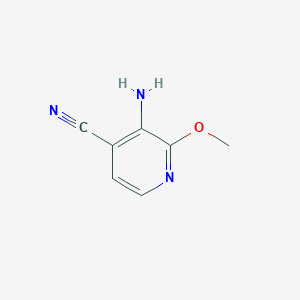
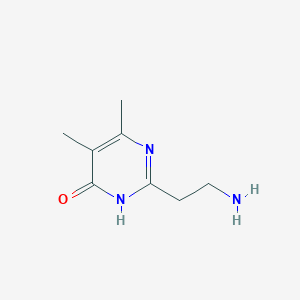
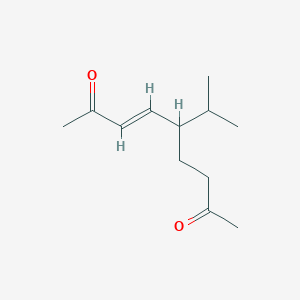
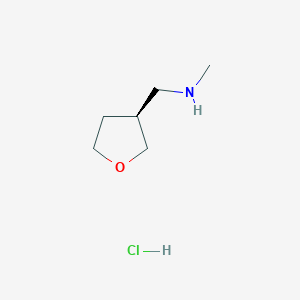
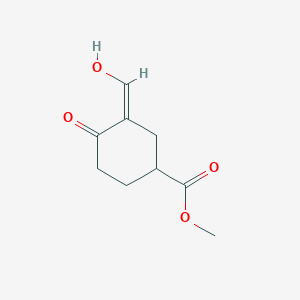

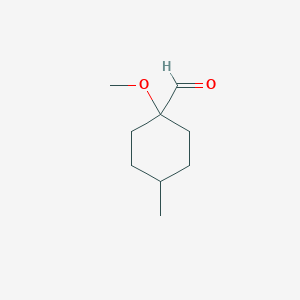
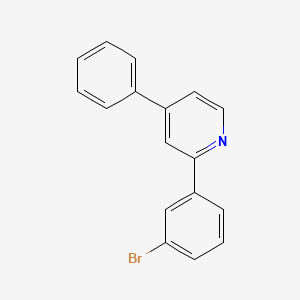
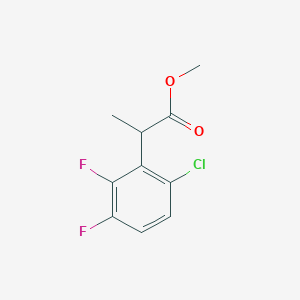
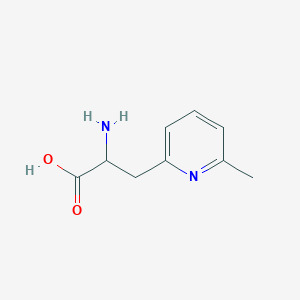
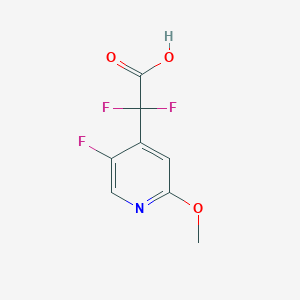
![2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide](/img/structure/B13074759.png)
